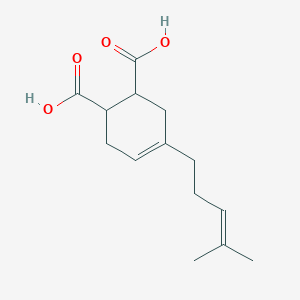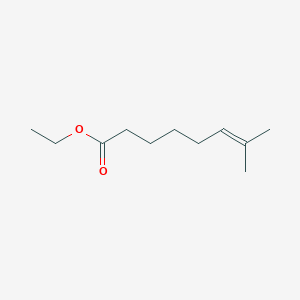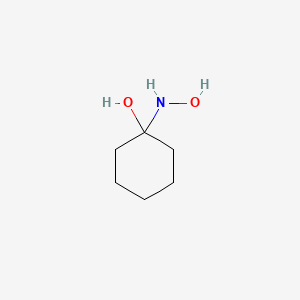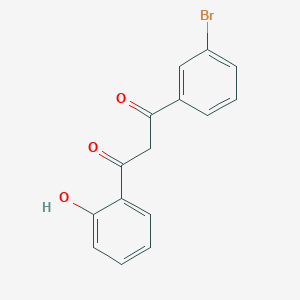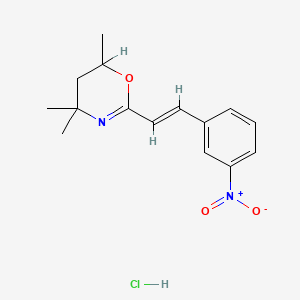
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(3-nitrophenyl)ethenyl)-4,4,6-trimethyl-, monohydrochloride, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(3-nitrophenyl)ethenyl)-4,4,6-trimethyl-, monohydrochloride, (E)- is a synthetic organic compound belonging to the oxazine family Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(3-nitrophenyl)ethenyl)-4,4,6-trimethyl-, monohydrochloride, (E)- typically involves multi-step organic reactions. The process may start with the preparation of the oxazine ring, followed by the introduction of the nitrophenyl group through a coupling reaction. The final step often involves the addition of hydrochloric acid to form the monohydrochloride salt. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(3-nitrophenyl)ethenyl)-4,4,6-trimethyl-, monohydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitrophenyl group can influence its interaction with biological targets.
Medicine
In medicine, this compound or its derivatives may be investigated for therapeutic applications. The nitrophenyl group and oxazine ring structure can contribute to its pharmacological properties, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, dyes, or polymers. Its unique chemical properties make it suitable for various industrial processes.
作用机制
The mechanism of action of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(3-nitrophenyl)ethenyl)-4,4,6-trimethyl-, monohydrochloride, (E)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazine ring may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Similar compounds include other oxazine derivatives with different substituents on the ring. Examples include:
- 4H-1,3-Oxazine, 5,6-dihydro-2-(2-phenylethenyl)-4,4,6-trimethyl-
- 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(4-nitrophenyl)ethenyl)-4,4,6-trimethyl-
Uniqueness
The uniqueness of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(3-nitrophenyl)ethenyl)-4,4,6-trimethyl-, monohydrochloride, (E)- lies in its specific combination of functional groups. The presence of the nitrophenyl group and multiple methyl groups imparts distinct chemical and biological properties, setting it apart from other oxazine derivatives.
属性
CAS 编号 |
100098-80-4 |
|---|---|
分子式 |
C15H19ClN2O3 |
分子量 |
310.77 g/mol |
IUPAC 名称 |
4,4,6-trimethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]-5,6-dihydro-1,3-oxazine;hydrochloride |
InChI |
InChI=1S/C15H18N2O3.ClH/c1-11-10-15(2,3)16-14(20-11)8-7-12-5-4-6-13(9-12)17(18)19;/h4-9,11H,10H2,1-3H3;1H/b8-7+; |
InChI 键 |
UKOJEBVOLWSKDF-USRGLUTNSA-N |
手性 SMILES |
CC1CC(N=C(O1)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])(C)C.Cl |
规范 SMILES |
CC1CC(N=C(O1)C=CC2=CC(=CC=C2)[N+](=O)[O-])(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


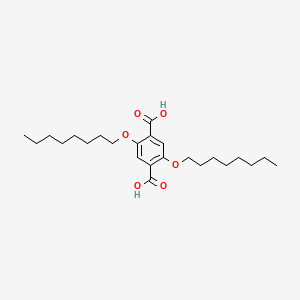
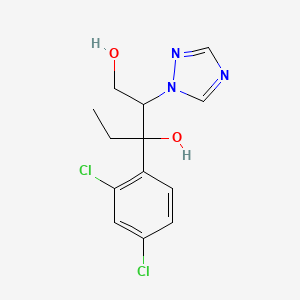

![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)
![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)



![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
